2-phenyl-1H-indol-3-amine
Overview
Description
2-Phenyl-1H-indol-3-amine is a chemical compound that belongs to the class of indoles . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene .
Synthesis Analysis
The synthesis of 2-phenyl-1H-indol-3-amine involves a series of chemical reactions . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another synthesis method involves introducing various substituents at the 1, 2, and 3 positions of the indole group in 2-phenyl-1H-indol-3-amine .Molecular Structure Analysis
The molecular structure of 2-phenyl-1H-indol-3-amine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indoles, including 2-phenyl-1H-indol-3-amine, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They exhibit wide-ranging biological activity and unusual and complex molecular architectures occur among their natural derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-1H-indol-3-amine include a molecular formula of C14H12N2 and an average mass of 208.26 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 437.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
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Antiviral Activity
- Field: Virology
- Application: Indole derivatives have been found to possess antiviral properties .
- Method: Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anti-inflammatory Activity
- Field: Pharmacology
- Application: Indole derivatives have been found to possess anti-inflammatory properties .
- Method: Compounds such as 1-(4-chlorobenzyl)-2-(4 (methylsulfonyl)phenyl)-1H-indole were prepared and evaluated for their in vivo anti-inflammatory activities .
- Results: The most active compound was 1-(4-chlorobenzyl)-2-(4 (methylsulfonyl)phenyl)-1H-indole with an activity of 90.5% .
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Anticancer Activity
- Field: Oncology
- Application: Indole derivatives have been found to possess anticancer properties .
- Method: Various indole derivatives were synthesized and tested for their anticancer properties .
- Results: The results varied depending on the specific derivative and the type of cancer it was tested against .
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Antimicrobial Activity
- Field: Microbiology
- Application: Indole derivatives have been found to possess antimicrobial properties .
- Method: Various indole derivatives were synthesized and tested for their antimicrobial properties .
- Results: The results varied depending on the specific derivative and the type of microorganism it was tested against .
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Antioxidant Activity
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Antidiabetic Activity
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Antimalarial Activity
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Organic Light-Emitting Diode (OLED) Applications
- Field: Material Science
- Application: Certain indole derivatives, such as 2-(1H-indol-3-yl)acetonitrile based fluorophores, have been found to be excellent candidates for OLED applications .
- Method: These fluorophores were synthesized and tested for their fluorescence quantum yield and thermal stability .
- Results: Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .
Safety And Hazards
2-Phenyl-1H-indol-3-amine should be stored in a dark place, under an inert atmosphere, at room temperature . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions of 2-phenyl-1H-indol-3-amine research involve the synthesis of various scaffolds of indole for screening different pharmacological activities . There is also interest in exploring the wide range of pharmacological properties associated with 2-phenyl-1H-indol-3-amine, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects .
properties
IUPAC Name |
2-phenyl-1H-indol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKAJJZDQGRYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372768 | |
Record name | 2-phenyl-1H-indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-indol-3-amine | |
CAS RN |
23041-45-4 | |
Record name | 2-phenyl-1H-indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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